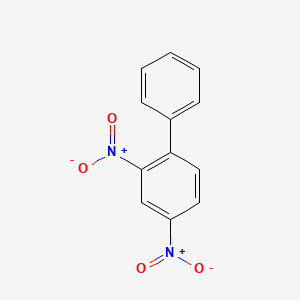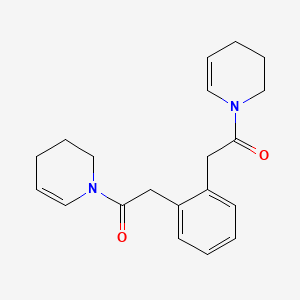
5-Acetyl-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains both a pyrazole ring and nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1H-pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of a solvent like toluene or dichloromethane can yield pyrazole derivatives .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
5-Acetyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Acetyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but contains an amino group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness
5-Acetyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both an acetyl and nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-acetyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-4(10)6-2-5(3-7)8-9-6/h2H,1H3,(H,8,9) |
InChI Key |
SJPOZNSBAGRTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
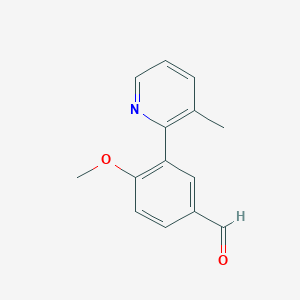
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
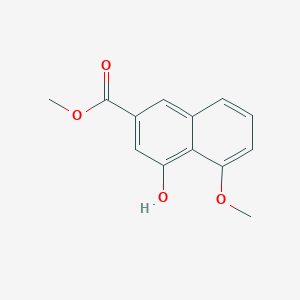
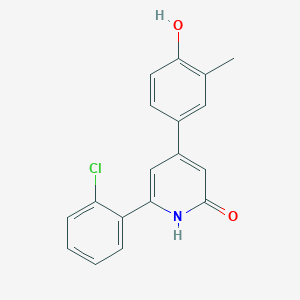

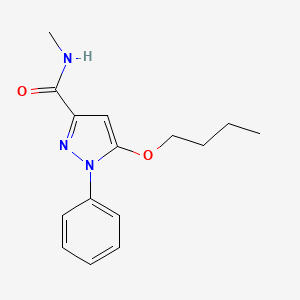

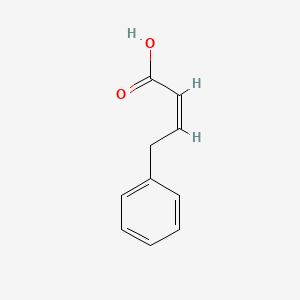

![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
